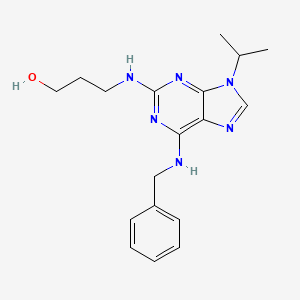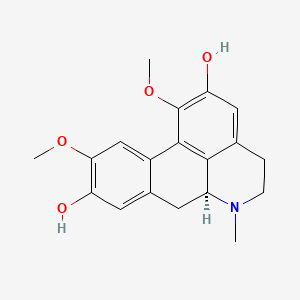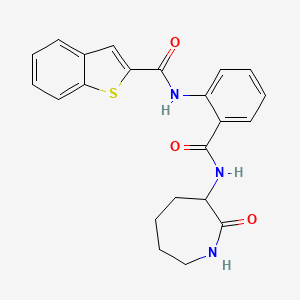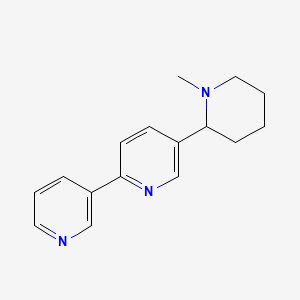
ビスインドリルマレイミド IV
概要
説明
ビスインドリルマレイミド IV は、アルシリアルビン A としても知られており、ビスインドリルマレイミドファミリーに属する合成化合物です。この化合物は、さまざまな細胞プロセスに関与する酵素ファミリーであるプロテインキナーゼ C に対する強力な阻害活性で知られています。 This compound は、その生物活性と潜在的な治療用途について広く研究されてきました .
科学的研究の応用
Bisindolylmaleimide IV has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study protein kinase C inhibition and related signaling pathways.
Biology: Bisindolylmaleimide IV is employed in cell culture studies to investigate its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: This compound has potential therapeutic applications in the treatment of diseases involving dysregulated protein kinase C activity, such as cancer and cardiovascular diseases.
Industry: Bisindolylmaleimide IV is used in the development of new drugs and as a reference compound in pharmaceutical research .
作用機序
ビスインドリルマレイミド IV は、主にプロテインキナーゼ C の阻害を介してその効果を発揮します。それは、プロテインキナーゼ C の触媒サブユニットに結合し、結合部位に対するアデノシン三リン酸と競合します。この阻害は、下流の標的のリン酸化を阻止し、それによってさまざまな細胞プロセスを調節します。 さらに、this compound は、プロテインキナーゼ A とヒトサイトメガロウイルス複製を阻害することが示されています .
類似の化合物との比較
類似の化合物
ビスインドリルマレイミド I: プロテインキナーゼ C のもう1つの強力な阻害剤ですが、選択性と結合特性が異なります。
ルボックススタウリン: プロテインキナーゼ C-β に対して高い活性を示す臨床ビスインドリルマレイミド化合物。
独自性
This compound は、プロテインキナーゼ C に対する特定の阻害プロファイルと、プロテインキナーゼ A とヒトサイトメガロウイルス複製を阻害する能力により、ユニークです。 その構造的な柔軟性と化学修飾の可能性は、ユニークな生物学的プロファイルを備えた新規誘導体を開発するための貴重な化合物となっています .
生化学分析
Biochemical Properties
Bisindolylmaleimide IV is a potent cell-permeable PKC inhibitor, with IC50 values ranging from 0.1 to 0.55 μM . It also inhibits protein kinase A (PKA) with IC50 values between 2 and 11.8 µM . The compound interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell.
Cellular Effects
The effects of Bisindolylmaleimide IV on cells are largely due to its inhibitory action on PKC. It has been shown to induce apoptosis and exhibit antiproliferative effects . By inhibiting PKC, Bisindolylmaleimide IV can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bisindolylmaleimide IV exerts its effects at the molecular level primarily through its interaction with PKC. It acts as a competitive inhibitor for the ATP-binding site of PKC . This inhibition of PKC can lead to changes in gene expression and enzyme activation or inhibition within the cell.
Temporal Effects in Laboratory Settings
The effects of Bisindolylmaleimide IV can change over time in laboratory settings. For instance, it has been shown to induce a conformational change and subcellular redistribution of Bax, a pro-apoptotic protein, from the cytosol to the mitochondria, resulting in the release of proapoptotic mediators .
Metabolic Pathways
Bisindolylmaleimide IV is involved in the PKC signaling pathway. By inhibiting PKC, it can affect the downstream signaling events and thus influence the metabolic flux or metabolite levels within the cell .
Subcellular Localization
The subcellular localization of Bisindolylmaleimide IV is likely to be influenced by its target, PKC. PKC is found in various compartments within the cell, including the cytoplasm and cell membrane . Therefore, Bisindolylmaleimide IV could potentially localize to these areas to exert its inhibitory effects on PKC.
準備方法
合成経路と反応条件
ビスインドリルマレイミド IV は、いくつかの方法で合成できます。一般的なアプローチの1つは、N-ベンジル保護された 2,3-ジブロモマレイミドとインドール誘導体をテトラヒドロフランとトルエンの混合物中で反応させることです。 この反応は、this compound を中程度の収率から高収率で生成します . 別の方法には、N-メチルインドール-3-グリオキシルアミドとメチルアリールアセテートをテトラヒドロフラン中のtert-ブトキシカリウムの存在下で反応させる方法があります .
工業生産方法
This compound の工業生産には、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、再結晶またはクロマトグラフィーによる精製などの手順が含まれており、目的の生成物を得ることができます .
化学反応の分析
反応の種類
ビスインドリルマレイミド IV は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して対応する酸化生成物を形成できます。
還元: 還元反応は、this compound を還元誘導体に転換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、酸化されたビスインドリルマレイミド誘導体、還元されたビスインドリルマレイミド誘導体、およびさまざまな置換されたビスインドリルマレイミド化合物があります .
科学研究への応用
This compound は、幅広い科学研究に応用されています。
化学: プロテインキナーゼ C 阻害とその関連するシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: this compound は、アポトーシスや細胞増殖などの細胞プロセスに対する影響を調べるための細胞培養研究で使用されます。
医学: この化合物は、がんや心血管疾患など、プロテインキナーゼ C 活性異常を伴う疾患の治療に潜在的な治療用途があります。
類似化合物との比較
Similar Compounds
Bisindolylmaleimide I: Another potent inhibitor of protein kinase C, but with different selectivity and binding characteristics.
Ruboxistaurin: A clinical bisindolylmaleimide compound with high activity against protein kinase C-β.
Enzastaurin: Another clinical bisindolylmaleimide compound with potent protein kinase C inhibition
Uniqueness
Bisindolylmaleimide IV is unique due to its specific inhibitory profile against protein kinase C and its ability to inhibit protein kinase A and human cytomegalovirus replication. Its structural flexibility and potential for chemical modification make it a valuable compound for developing new derivatives with unique biological profiles .
特性
IUPAC Name |
3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBRTASHMYDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152324 | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119139-23-0 | |
| Record name | Arcyriarubin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119139-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISINDOLYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














